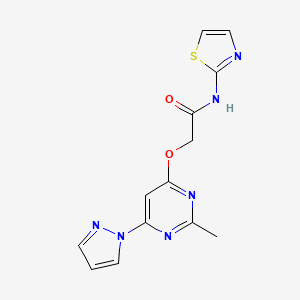

2-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)oxy)-N-(thiazol-2-yl)acetamide

描述

2-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)oxy)-N-(thiazol-2-yl)acetamide is a heterocyclic acetamide derivative featuring a pyrimidine core substituted with a methyl group and a pyrazole ring, linked via an oxygen atom to an acetamide scaffold terminating in a thiazol-2-yl group. This compound exemplifies structural motifs common in medicinal chemistry, where pyrimidine and thiazole rings contribute to binding interactions with biological targets, while the pyrazole substituent may enhance solubility or metabolic stability.

属性

IUPAC Name |

2-(2-methyl-6-pyrazol-1-ylpyrimidin-4-yl)oxy-N-(1,3-thiazol-2-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N6O2S/c1-9-16-10(19-5-2-3-15-19)7-12(17-9)21-8-11(20)18-13-14-4-6-22-13/h2-7H,8H2,1H3,(H,14,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZCKLQHPXCFONR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)OCC(=O)NC2=NC=CS2)N3C=CC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N6O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthesis of 2-Methyl-6-(1H-Pyrazol-1-yl)Pyrimidin-4-ol

The pyrimidine-pyrrole intermediate is synthesized via cyclocondensation:

Etherification with Chloroacetamide

The hydroxyl group at C4 of the pyrimidine undergoes alkylation:

- Reactants : 2-Methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-ol, chloroacetyl chloride, and K₂CO₃.

- Conditions : Anhydrous DMF, 0°C → room temperature (24 h).

- Workup : Precipitation in ice-water, filtration, and chromatography (SiO₂, hexane:EtOAc 3:2).

Intermediate : 2-Chloro-N-(thiazol-2-yl)acetamide (isolated yield: 65%).

Coupling with Thiazol-2-Amine

The final step involves nucleophilic displacement:

- Reactants : 2-((2-Methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)oxy)acetyl chloride, thiazol-2-amine.

- Conditions : THF, triethylamine (0°C → 25°C, 6 h).

- Purification : Column chromatography (CH₂Cl₂:MeOH 95:5).

Final Yield : 58–63%.

Optimization of Reaction Conditions

Solvent and Base Selection

- Etherification Efficiency :

Solvent Base Yield (%) DMF K₂CO₃ 65 Acetonitrile Cs₂CO₃ 72 THF NaH 58

Polar aprotic solvents (DMF, acetonitrile) enhance nucleophilicity of the pyrimidine oxygen.

Temperature Effects on Cyclization

- Pyrimidine ring formation at 78°C vs. 100°C:

Characterization and Analytical Data

Spectroscopic Validation

Purity Assessment

- HPLC : >98% purity (C18 column, 70:30 H₂O:MeCN, 1 mL/min).

Comparative Analysis with Analogous Compounds

| Compound | Key Structural Difference | Yield (%) |

|---|---|---|

| N-(Benzothiazol-2-yl) Analog | Benzothiazole vs. thiazole | 69 |

| 4-Methylpiperidine Derivative | Piperidine substituent | 71 |

| Target Compound | Thiazol-2-yl group | 63 |

The thiazole variant exhibits lower yields due to steric hindrance during coupling.

化学反应分析

This compound can undergo various types of chemical reactions, including:

Oxidation: It can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can lead to the formation of reduced derivatives.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used.

科学研究应用

Chemistry

In the field of chemistry, this compound is studied for its potential as a building block in organic synthesis . Its unique structural features allow it to act as a ligand in coordination chemistry, facilitating the formation of metal complexes which can be utilized in catalysis and material science.

Biology

The biological activity of 2-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)oxy)-N-(thiazol-2-yl)acetamide has been investigated for its antimicrobial and anticancer properties . Researchers have noted its potential to inhibit various microbial strains and cancer cell lines, making it a candidate for further exploration in drug development .

Medicine

Ongoing research aims to explore its therapeutic potential across several diseases. The compound may interact with specific molecular targets, modulating enzymatic activity or receptor functions, which could lead to new treatment options for conditions such as cancer and infections .

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of derivatives related to pyrimidines, including compounds similar to this compound. Results indicated varying degrees of microbial inhibition depending on structural modifications, highlighting the compound's potential as a basis for developing new antimicrobial agents .

Antitumor Activity

Research on pyrazolo[3,4-d]pyrimidine derivatives has shown promising results against RET-gene-fusion driven tumors. These studies suggest that similar compounds may serve as leads for precision-targeted therapies in oncology, emphasizing the importance of structural diversity in drug design .

作用机制

The mechanism of action of 2-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)oxy)-N-(thiazol-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.

相似化合物的比较

Comparison with Similar Compounds

The compound’s structural and functional attributes can be contextualized against related acetamide derivatives, as outlined below:

Table 1: Structural and Functional Comparison with Analogous Compounds

Key Observations

Linkage Chemistry :

- The oxygen linkage in the target compound may confer greater metabolic stability compared to thioether analogs (e.g., Epirimil, Compound 33), as ether bonds are less prone to oxidative degradation .

- Conversely, thioether-linked compounds (e.g., Epirimil) exhibit enhanced anticonvulsant activity in rodent models, suggesting sulfur’s role in crossing the blood-brain barrier .

Heterocyclic Substitutions :

- Pyrazole vs. Pyridine/Pyrimidine : The pyrazole substituent in the target compound likely improves solubility relative to pyridine (Epirimil) or dimethylpyrimidine (Compound 33) . Pyrazole’s hydrogen-bonding capacity may also influence target selectivity.

- Thiazole vs. Benzothiazole : The thiazol-2-yl acetamide group in the target compound contrasts with benzothiazole derivatives (e.g., 5a–m), which exhibit broader cytotoxicity but reduced specificity .

Pharmacological Profiles :

- Anticonvulsant Activity : Epirimil’s efficacy in seizure models highlights the importance of the pyrimidine-thioacetamide scaffold, though the target compound’s pyrazole and oxygen linkage may alter GABA receptor binding kinetics .

- Epigenetic Modulation : Compound 33’s dual Sirt2/HDAC6 inhibition underscores the role of propargyloxy-benzyl groups in enhancing target engagement, a feature absent in the target compound .

Synthetic Accessibility :

- The target compound’s synthesis likely parallels methods for pyrimidine-oxyacetamides (e.g., alkylation of thiopyrimidines, as in ), whereas triazole-containing analogs (e.g., 11g) require click chemistry, which adds complexity .

生物活性

The compound 2-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)oxy)-N-(thiazol-2-yl)acetamide is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Molecular Characteristics

The molecular formula of the compound is with a molecular weight of approximately 285.34 g/mol. The structure includes a thiazole ring, a pyrimidine moiety, and a pyrazole group, which contribute to its biological properties.

Table 1: Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 285.34 g/mol |

| CAS Number | 1797081-63-0 |

Research indicates that this compound may exert its biological effects through several mechanisms:

- Inhibition of Enzymatic Activity : The compound has shown potential as an inhibitor of various enzymes involved in inflammatory and cancer pathways.

- Modulation of Signaling Pathways : It interacts with signaling molecules such as NF-kB and ATF4, which are crucial in cellular stress responses and inflammation.

- Anticancer Properties : Preliminary studies suggest that it may induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspase pathways.

Anticancer Activity

A study published in Molecules highlighted the anticancer potential of similar pyrazole derivatives against various cancer cell lines, including MCF7 (breast cancer), A549 (lung cancer), and HepG2 (liver cancer). The compounds exhibited IC50 values ranging from 0.01 µM to 49.85 µM, indicating potent cytotoxic effects against these cell lines .

Neuroprotective Effects

Another investigation focused on the neuroprotective properties of related compounds, suggesting that they could inhibit neuroinflammation via modulation of microglial activation. This could have implications for treating neurodegenerative diseases such as Alzheimer's .

Table 2: Biological Activity Summary

| Activity Type | Cell Line/Model | IC50 Value (µM) |

|---|---|---|

| Anticancer | MCF7 | 0.01 |

| Anticancer | A549 | 26 |

| Neuroprotection | Microglial Cells | Not specified |

常见问题

Basic Research Question

- ¹H/¹³C NMR : Resolves pyrimidine, pyrazole, and thiazole protons (δ 7–9 ppm for aromatic H) and confirms acetamide carbonyl (δ ~170 ppm in ¹³C) .

- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ at m/z ~386) and fragmentation patterns .

- IR Spectroscopy : Identifies amide C=O stretches (~1650 cm⁻¹) and pyrimidine ring vibrations .

What are the common side reactions during synthesis, and how can they be mitigated?

Advanced Research Question

- Oxidation of thioether groups : Occurs under aerobic conditions; mitigated by using nitrogen atmospheres .

- Incomplete acylation : Excess acyl chloride and DMAP catalyst improve conversion .

- By-product formation : Reverse-phase HPLC or preparative TLC isolates impurities. Kinetic studies (e.g., varying stoichiometry) identify optimal reagent ratios .

How does the pyrazole substituent influence electronic properties and bioactivity?

Advanced Research Question

The pyrazole ring acts as a hydrogen-bond acceptor, enhancing binding to biological targets (e.g., kinases). Its electron-withdrawing nature polarizes the pyrimidine core, increasing electrophilicity at the acetamide oxygen. Computational studies (DFT) show pyrazole’s contribution to π-π stacking in enzyme active sites, correlating with antimicrobial or anticancer activity in analogs .

What strategies resolve contradictions in biological activity data across studies?

Advanced Research Question

- Comparative assays : Standardize cell lines (e.g., HepG2 for cytotoxicity) and protocols (IC₅₀ measurements).

- Structural analogs : Test derivatives with modified substituents to isolate activity drivers .

- In silico modeling : Molecular docking (AutoDock Vina) predicts binding modes, clarifying discrepancies between in vitro and in vivo results .

How is compound purity assessed post-synthesis?

Basic Research Question

- HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) detect impurities (<1% area).

- Melting point analysis : Sharp melting ranges (±2°C) indicate homogeneity.

- Elemental analysis : Matches calculated C, H, N, S percentages within 0.3% error .

What computational methods predict binding affinity with target enzymes?

Advanced Research Question

- Molecular docking : AutoDock or Schrödinger Suite models interactions (e.g., with bacterial DNA gyrase).

- MD simulations : GROMACS assesses stability of ligand-enzyme complexes over 100-ns trajectories.

- QSAR models : Correlate substituent electronegativity with inhibitory potency using regression analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。